molecular formula C14H10N4O2 B1453347 1-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-2-(6-methylpyridin-2-yl)ethane-1,2-dione CAS No. 356560-84-4

1-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-2-(6-methylpyridin-2-yl)ethane-1,2-dione

Cat. No.: B1453347
CAS No.: 356560-84-4
M. Wt: 266.25 g/mol
InChI Key: KUOWZIAJUBEMBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-2-(6-methylpyridin-2-yl)ethane-1,2-dione is a useful research compound. Its molecular formula is C14H10N4O2 and its molecular weight is 266.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-2-(6-methylpyridin-2-yl)ethane-1,2-dione (CAS No. 356560-84-4) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings regarding its biological activity, particularly in the context of cancer therapy and other pharmacological applications.

  • Molecular Formula : C14H10N4O2
  • Molecular Weight : 266.26 g/mol
  • Structure : The compound features a triazole ring fused to a pyridine moiety and an ethane-1,2-dione group, which contributes to its biological activity.

Anticancer Properties

Research has highlighted the potential of this compound as an anticancer agent. A series of studies have demonstrated its efficacy against various cancer cell lines:

  • Inhibition of Cancer Cell Proliferation :
    • The compound exhibited significant antiproliferative effects on human cancer cell lines such as MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer). For instance, one study reported that it induced apoptosis and G2/M phase arrest in MGC-803 cells by regulating cell cycle-related proteins and activating apoptosis pathways .
  • Mechanism of Action :
    • The mechanism involves the inhibition of the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2 and related proteins (c-Raf, MEK1/2, and AKT). This suppression is crucial for preventing tumor growth and promoting apoptosis in cancer cells .
  • Selectivity and Potency :
    • The compound has been shown to selectively inhibit TGF-β type I receptor kinase (ALK5), with an IC50 value of 0.013 μM in kinase assays, indicating its high potency as a therapeutic agent .

Other Biological Activities

In addition to anticancer effects, the compound has demonstrated other pharmacological activities:

  • Antibacterial Activity : Some derivatives related to this compound have shown antibacterial properties, suggesting potential applications in treating infections .
  • Anti-inflammatory Effects : Compounds with similar structures have been investigated for their ability to modulate inflammatory responses, particularly through the inhibition of nitric oxide production .

Study 1: Antiproliferative Activity

A study published in 2022 evaluated a series of triazolo-pyridine derivatives for their antiproliferative activities against three human cancer cell lines. The most active compound demonstrated an IC50 value significantly lower than that of traditional chemotherapeutics, indicating its potential as a lead compound for further development .

Study 2: Selective Kinase Inhibition

Another investigation focused on the selectivity profile of the compound against a panel of 320 protein kinases. The results confirmed its specificity for ALK5 and ALK4, with minimal off-target effects observed. This selectivity is crucial for reducing potential side effects associated with broader-spectrum kinase inhibitors .

Data Summary

Activity Cell Line IC50 (μM) Mechanism
AntiproliferativeMGC-803<3.91ERK pathway inhibition
AntiproliferativeHCT-1160.53Tubulin polymerization inhibition
ALK5 Inhibition-0.013Kinase inhibition
Apoptosis InductionMGC-803-Cell cycle arrest and apoptosis pathway

Q & A

Basic Questions

Q. What is the synthetic pathway for 1-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-2-(6-methylpyridin-2-yl)ethane-1,2-dione?

The compound is synthesized via a two-step process:

  • Step 1 : Reacting 2-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-1-(6-methylpyridin-2-yl)ethanone (precursor 8 ) with hydrogen bromide (HBr) in dimethyl sulfoxide (DMSO) at ambient temperature.
  • Step 2 : Neutralization with potassium carbonate (K₂CO₃) followed by purification via column chromatography yields the final product as a yellow solid .
  • Key characterization : HRMS-ESI confirms the molecular formula (C₁₄H₁₀N₄O; [M+H]+ = 267.0866) and NMR (¹H/¹³C) validates structural features .

Q. How is the compound structurally characterized to confirm its identity?

Structural confirmation employs:

  • ¹H and ¹³C NMR : Identifies proton and carbon environments, including aromatic signals from the triazolo-pyridine and methylpyridine moieties .
  • High-Resolution Mass Spectrometry (HRMS-ESI) : Provides exact mass data (267.0866 [M+H]+), ensuring molecular formula accuracy .
  • Comparative analysis : Cross-referencing with intermediates (e.g., precursor 8 ) ensures synthetic fidelity .

Q. What is the compound’s role in medicinal chemistry research?

This dione derivative serves as a key intermediate in synthesizing TGF-β type I receptor (TGFβR1) inhibitors, such as EW-7197 (Vactosertib), a clinical-stage antifibrotic/anticancer agent. Its structure enables further functionalization (e.g., imidazole ring formation) to enhance kinase inhibition .

Advanced Research Questions

Q. How is the compound’s inhibitory activity against TGFβR1 evaluated in vitro?

  • Kinase assays : Measure IC₅₀ values using recombinant TGFβR1 kinase domain. Competitive ATP-binding assays (e.g., fluorescence polarization) quantify inhibition .
  • Cell-based models : Fibrosis assays (e.g., TGF-β-induced Smad2/3 phosphorylation in NIH/3T3 cells) validate functional blockade .
  • Selectivity profiling : Cross-testing against related kinases (e.g., ALK5, p38 MAPK) ensures specificity .

Q. What strategies optimize selectivity for TGFβR1 over off-target kinases?

  • Structure-activity relationship (SAR) studies : Modifying the dione scaffold (e.g., introducing substituents on the triazolo-pyridine or pyridine rings) fine-tunes steric and electronic interactions. For example, EW-7197’s imidazole-linked 2-fluoroaniline group enhances potency (IC₅₀ = 12.7 nM) and selectivity .
  • Computational docking : Predict binding modes within the TGFβR1 ATP pocket to guide rational design .

Q. What challenges arise in translating this compound for in vivo studies?

  • Pharmacokinetics (PK) : Poor solubility (DMSO/EtOH ≥4.55 mg/mL) necessitates formulation optimization (e.g., PEG-based carriers) .
  • Metabolic stability : Cytochrome P450 profiling identifies susceptibility to hepatic oxidation, requiring prodrug strategies .
  • Toxicity : Off-target effects (e.g., cardiotoxicity) are mitigated via metabolite profiling and dose escalation studies in rodent models .

Q. How is the compound utilized in PET tracer development for TGFβR1 imaging?

  • Radiolabeling : Isotopic labeling (e.g., ¹¹C or ¹⁸F) at the methylpyridine or triazolo-pyridine positions enables non-invasive tracking of TGFβR1 expression in tumors .
  • Biodistribution studies : In murine xenografts, tracer uptake correlates with TGFβR1 levels, validated via ex vivo autoradiography and immunohistochemistry .

Properties

IUPAC Name

1-(6-methylpyridin-2-yl)-2-([1,2,4]triazolo[1,5-a]pyridin-6-yl)ethane-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O2/c1-9-3-2-4-11(17-9)14(20)13(19)10-5-6-12-15-8-16-18(12)7-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUOWZIAJUBEMBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C(=O)C(=O)C2=CN3C(=NC=N3)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70679626
Record name 1-(6-Methylpyridin-2-yl)-2-([1,2,4]triazolo[1,5-a]pyridin-6-yl)ethane-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70679626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

356560-84-4
Record name 1-(6-Methylpyridin-2-yl)-2-([1,2,4]triazolo[1,5-a]pyridin-6-yl)ethane-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70679626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred suspension of 2-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-1-(6-methylpyridin-2-yl)ethanone (6.20 g, 24.57 mmol) in DMSO (48 mL) was added dropwise HBr (48 wt. % in water, 5.96 g, 12.4 mL) at 0° C., and the mixture was heated at 60-70° C. After 2 h, the reaction mixture was cooled to 0° C., poured onto ice water (20 mL), and basified to pH 10 with solid K2CO3. The mixture was extracted with CHCl3 (2×250 mL), and the organic phase was washed with water (2×100 mL), dried over anhydrous Na2SO4, filtered, and evaporated to dryness under reduced pressure. The residue was purified by MPLC on silica gel using a mixture of MeOH and CH2Cl2 as eluent to give the titled compound (6.02 g, 92%) as a light yellow solid. 1H NMR (400 MHz, CDCl3): δ 9.11 (dd, 1H, J=1.6, 1.2 Hz), 8.47 (s, 1H), 8.14 (dd, 1H, J=9.2, 1.6 Hz), 8.04 (br d, 1H, J=7.6 Hz), 7.88 (dd, 1H, J=9.2, 1.2 Hz), 7.84 (t, 1H, J=7.8 Hz), 7.42 (br d, 1H, J=8.0 Hz), 2.49 (s, 3H).
Quantity
6.2 g
Type
reactant
Reaction Step One
Name
Quantity
48 mL
Type
solvent
Reaction Step One
Name
Quantity
12.4 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
92%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-2-(6-methylpyridin-2-yl)ethane-1,2-dione
1-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-2-(6-methylpyridin-2-yl)ethane-1,2-dione
1-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-2-(6-methylpyridin-2-yl)ethane-1,2-dione
1-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-2-(6-methylpyridin-2-yl)ethane-1,2-dione
1-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-2-(6-methylpyridin-2-yl)ethane-1,2-dione
1-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-2-(6-methylpyridin-2-yl)ethane-1,2-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.